molecular formula C6H5BrCl2FN B1375836 3-Bromo-5-chloro-2-fluoroaniline hydrochloride CAS No. 1384265-18-2

3-Bromo-5-chloro-2-fluoroaniline hydrochloride

Cat. No.: B1375836
CAS No.: 1384265-18-2
M. Wt: 260.92 g/mol
InChI Key: HCOZLUMNIRGYJG-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H5BrCl2FN. It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-5-chloro-2-fluoroaniline hydrochloride is used in various scientific research fields, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluoroaniline hydrochloride involves multiple steps, starting with the halogenation of aniline derivatives. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes, where aniline derivatives are treated with halogenating agents in the presence of catalysts to increase the reaction efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 5-Bromo-3-chloro-2-fluoroaniline
  • 3-Bromo-2-chloro-5-fluoroaniline

Uniqueness

3-Bromo-5-chloro-2-fluoroaniline hydrochloride is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in specialized research applications where other compounds may not be as effective .

Properties

IUPAC Name

3-bromo-5-chloro-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOZLUMNIRGYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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